molecular formula C9H11N5O4 B1268284 Uridine, 5'-azido-2',5'-dideoxy- CAS No. 35959-37-6

Uridine, 5'-azido-2',5'-dideoxy-

Cat. No. B1268284
CAS RN: 35959-37-6
M. Wt: 253.22 g/mol
InChI Key: VAGBIQTXMSHWJX-SHYZEUOFSA-N
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Description

Uridine, 5’-azido-2’,5’-dideoxy- is a modified nucleoside with the molecular formula C9H11N5O41. It is a biomedical compound used in antiretroviral therapy to specifically target and inhibit the replication of retroviruses, particularly HIV2.



Synthesis Analysis

The synthesis of 5’-azidoribonucleosides has been reported for adenosine, cytidine, guanosine, and uridine, resulting in a widely applicable one-pot methodology for the synthesis of these and related compounds3. The target compounds are appropriate as precursors in a variety of purposive syntheses, as the synthetic and therapeutic relevance of azido- and amino-modified nucleosides is expansive3.



Molecular Structure Analysis

The Uridine, 5’-azido-2’,5’-dideoxy- molecule contains a total of 30 bond(s). There are 20 non-H bond(s), 5 multiple bond(s), 3 rotatable bond(s), 5 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s)4. The X-ray crystallographic analysis of 2’-azido uridine and 2’-azido adenosine modified RNAs reveals crucial structural details of this modification within an A-form double helical environment5.



Chemical Reactions Analysis

The azide functional group is among the most useful in organic synthesis, owing to its superlative reactivity3. In the conversion of alcohols to azides, these methods offer a tractable alternative to the Mitsunobu and other more difficult reactions3.



Physical And Chemical Properties Analysis

Uridine, 5’-azido-2’,5’-dideoxy- has a molecular weight of 253.22 g/mol1. The molecule contains 10 Hydrogen atom(s), 9 Carbon atom(s), 5 Nitrogen atom(s), and 4 Oxygen atom(s)6.


Scientific Research Applications

Synthesis and Polymerase Incorporation

Uridine analogs, including 5'-azido-2',5'-dideoxy- variants, are significant in genomic applications due to the increased reactivity of amino groups. Wolfe et al. (2002) describe the synthesis of these analogs from naturally occurring nucleosides, highlighting their potential utility in genomic sequence analysis. The modified nucleosides can be converted into 5'-N-triphosphates, offering avenues for DNA manipulation and enzymatic processes in genomics (Wolfe et al., 2002).

Catabolic Disposition in Hepatocytes

Cretton et al. (1992) explored the catabolic disposition of AzddU (a variant of 5'-azido-2',5'-dideoxyuridine) in rat hepatocytes. Their findings suggest that enzymatic reduction to a 3'-amino derivative could be a general catabolic pathway for such nucleosides at the hepatic site. This study provides insights into the metabolism of these compounds in liver cells, highlighting a possible general pathway for catabolism in the body (Cretton et al., 1992).

Anti-Herpes Activity and Molecular Conformations

The molecular conformations and antiherpes activities of azido and amino derivatives of certain uridine analogs were studied by Tourigny et al. (1989). These studies provide valuable data on the biological activity and structural preferences of these compounds, which are crucial for their potential therapeutic applications (Tourigny et al., 1989).

Alternative Synthesis Strategies

Tber et al. (1995) proposed an alternative synthesis strategy for 3'-azido-2',3'-dideoxy-4'-thionucleosides, starting from d-xylose. This novel approach could potentially improve the efficiency and accessibility of such uridine analogs for research and therapeutic purposes (Tber et al., 1995).

Safety And Hazards

The safety and hazards of Uridine, 5’-azido-2’,5’-dideoxy- are not well documented in the available resources. However, like all chemicals, it should be handled with care, and appropriate safety measures should be taken during its use7.


properties

IUPAC Name

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGBIQTXMSHWJX-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189508
Record name Uridine, 5'-azido-2',5'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine, 5'-azido-2',5'-dideoxy-

CAS RN

35959-37-6
Record name Uridine, 5'-azido-2',5'-dideoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, 5'-azido-2',5'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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